S-Methylmethionine vs. Methionine: Divergent Effects on Fatty Liver in a Choline-Deficient Rat Model
In a direct head-to-head comparison, S-methylmethionine (MMSC) and methionine (Met) exhibited opposite pharmacological effects on fatty liver development in choline-deficient rats. While MMSC normalized the condition, Met exacerbated it, increasing liver weight [1]. This divergence highlights a critical functional distinction that cannot be predicted from structural similarity.
| Evidence Dimension | Effect on choline-deficient fatty liver |
|---|---|
| Target Compound Data | Normalized fatty liver |
| Comparator Or Baseline | Methionine (Met) accelerated the syndrome and increased liver weight |
| Quantified Difference | Opposite effect: normalization vs. exacerbation |
| Conditions | Choline-deficient rat model, higher dose p.o. |
Why This Matters
This demonstrates that SMM possesses a hepatoprotective activity distinct from and superior to its parent amino acid methionine, making it the required compound for applications targeting fatty liver conditions.
- [1] Matsuo T, Seri K, Kato T. Comparative effects of S-methylmethionine (vitamin U) and methionine on choline-deficient fatty liver in rats. Arzneimittelforschung. 1980. PMID: 7370077. View Source
